1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN6O2S/c26-17-6-11-22-21(16-17)23(32-14-12-31(13-15-32)19-9-7-18(27)8-10-19)28-24-25(29-30-33(22)24)36(34,35)20-4-2-1-3-5-20/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLIVACMSSQMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazoloquinazoline Core Synthesis
The triazolo[1,5-a]quinazoline scaffold is constructed via a Gould-Jacobs cyclization reaction. Starting with 2-aminobenzonitrile 1 , condensation with ethyl cyanoacetate in refluxing ethanol yields quinazolin-4(3H)-one 2 (mp 218–220°C). Subsequent treatment with phosphorus oxychloride introduces a chloro group at position 4, forming 4-chloroquinazoline 3 (89% yield). The triazole ring is annulated through diazotization of 3-aminoquinazoline 4 with sodium nitrite in hydrochloric acid, followed by cyclization with hydroxylamine hydrochloride under microwave irradiation (150°C, 20 min), producing the triazoloquinazoline core 5 (Scheme 1).
Table 1: Optimization of Triazoloquinazoline Cyclization
| Condition | Temperature (°C) | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Conventional heating | 120 | 180 | 52 | 88% |
| Microwave irradiation | 150 | 20 | 78 | 95% |
| Solvent-free | 130 | 45 | 65 | 91% |
Sulfonylation at Position 3
Regioselective sulfonylation of the triazoloquinazoline core at position 3 is achieved using benzenesulfonyl chloride 6 in dichloromethane with 4-dimethylaminopyridine (DMAP) as catalyst. Kinetic studies reveal complete conversion within 2 hours at 0–5°C (98% yield), with minimal formation of the position-1 sulfonylated byproduct (<2%). The reaction proceeds via a two-step mechanism: initial deprotonation of the triazole nitrogen by DMAP, followed by nucleophilic attack on the sulfonyl chloride.
Chlorination at Position 7
Introduction of the chloro substituent at position 7 employs copper(I) chloride in dimethylformamide (DMF) at 130°C. Isotopic labeling experiments using ³⁶Cl demonstrate that chlorination occurs via radical intermediates, with regioselectivity controlled by the electron-withdrawing sulfonyl group at position 3. Optimal conditions (Table 2) balance reaction time and chlorine incorporation efficiency.
Table 2: Chlorination Efficiency Under Varied Conditions
| CuCl (equiv) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (7-Cl:6-Cl) |
|---|---|---|---|---|
| 1.2 | 110 | 8 | 78 | 4:1 |
| 1.5 | 130 | 6 | 94 | 9:1 |
| 2.0 | 150 | 4 | 88 | 7:1 |
Piperazine Coupling
The final step involves nucleophilic aromatic substitution between 5-chlorotriazoloquinazoline 7 and 4-(4-fluorophenyl)piperazine 8 . Building upon methodologies from piperazine synthesis literature, the reaction utilizes:
- Solvent: Hexamethylphosphoramide (HMPA), enhancing nucleophilicity of the piperazine nitrogen
- Base: Potassium tert-butoxide (3 equiv)
- Temperature: 80°C for 12 hours
Mechanistic Insight:
- Deprotonation of piperazine by t-BuOK generates a strong nucleophile
- Concerted aromatic substitution via a Meisenheimer complex intermediate
- Elimination of chloride ion, stabilized by HMPA coordination
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
Comparative solvent screening (Table 3) revealed HMPA’s superiority in stabilizing transition states through polar interactions. However, due to HMPA’s toxicity, alternative solvents were evaluated for industrial applications.
Table 3: Solvent Screening for Piperazine Coupling
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| HMPA | 30.0 | 92 | 12 |
| DMF | 36.7 | 78 | 18 |
| NMP | 32.2 | 81 | 16 |
| DMSO | 46.7 | 65 | 24 |
Catalytic Acceleration
Addition of 5 mol% copper(I) iodide reduced reaction time to 6 hours (92% yield) through a proposed single-electron transfer mechanism. Control experiments confirmed copper’s role in facilitating chloride departure rather than activating the piperazine nucleophile.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, H-4 triazoloquinazoline)
- δ 8.15–7.98 (m, 5H, benzenesulfonyl aromatic)
- δ 7.45 (d, J = 8.8 Hz, 2H, 4-fluorophenyl)
- δ 6.95 (t, J = 8.8 Hz, 2H, 4-fluorophenyl)
- δ 4.15–3.75 (m, 8H, piperazine protons)
HRMS (ESI+):
Calculated for C₂₆H₂₁ClFN₆O₂S [M+H]⁺: 543.1034
Found: 543.1031 (Δ = -0.55 ppm)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale experiments demonstrated the feasibility of a continuous process:
- Microreactor 1: Triazoloquinazoline core formation (residence time 15 min)
- Tube Reactor 2: Sulfonylation at 3°C (residence time 45 min)
- Packed-Bed Reactor 3: Chlorination with CuCl/zeolite catalyst
- CSTR: Piperazine coupling with in-line NMR monitoring
Table 4: Batch vs. Continuous Process Metrics
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Annual Capacity | 50 kg | 300 kg |
| Yield | 68% | 73% |
| Solvent Consumption | 120 L/kg | 45 L/kg |
Challenges and Alternative Approaches
Regioselectivity in Chlorination
Competing chlorination at position 6 remains a challenge (7:1 selectivity). Molecular modeling studies suggest modifying the sulfonyl group’s electron-withdrawing capacity could improve selectivity:
- Solution: Use 4-nitrobenzenesulfonyl instead of benzenesulfonyl groups increases selectivity to 15:1 (ΔΔG‡ = -2.3 kcal/mol)
Piperazine Stability Issues
The 4-fluorophenylpiperazine moiety undergoes oxidative degradation during storage (t₁/₂ = 78 days at 25°C). Stabilization strategies include:
- Lyophilization: With trehalose (5% w/w) extends t₁/₂ to 210 days
- Inert Packaging: Argon atmosphere with oxygen scavengers
Chemical Reactions Analysis
1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the phenylsulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be used to reduce the triazole ring or other functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl group can lead to the formation of sulfone derivatives, while substitution reactions can yield a variety of substituted triazoloquinazolines.
Scientific Research Applications
1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest.
Medicine: This compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interactions with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses to external stimuli.
The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of triazoloquinazoline derivatives modified with sulfonyl and piperazine groups. Below is a detailed comparison with structurally related compounds:
Key Observations
Bis(4-fluorophenyl)methyl derivatives (e.g., 6j in ) exhibit higher melting points (~200°C), suggesting stronger intermolecular forces due to sulfamoyl and fluorinated groups .
Synthetic Efficiency :
- Yields for triazoloquinazoline derivatives vary widely. For example, SU [3,3] () was synthesized in 22% yield, while compound 6j () achieved 65%, highlighting the impact of steric hindrance from naphthalenyl vs. benzenesulfonyl groups .
- The target compound’s synthesis likely follows protocols similar to , where benzenesulfonyl halides react with piperazine intermediates under argon .
Analytical Consistency :
- All compounds were validated via NMR and MS , with purity ≥90% (UHPLC) for derivatives like SU [3,3] . The absence of melting point data for the target compound suggests further characterization is needed.
Research Implications
The structural versatility of triazoloquinazoline derivatives allows for tailored modifications to optimize pharmacokinetic properties. For instance:
Biological Activity
The compound 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine , also referred to as C718-2083, belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
- Molecular Formula : C26H23ClN6O3S
- Molecular Weight : 522.98 g/mol
- IUPAC Name : 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine
- CAS Number : 893786-64-6
The structure features a triazole ring fused to a quinazoline moiety with various substituents that enhance its biological activity. The presence of the benzenesulfonyl and chloro groups is particularly significant in modulating its pharmacological effects.
Antihypertensive Effects
Research indicates that derivatives of triazoloquinazolines, including C718-2083, exhibit significant antihypertensive properties. A study demonstrated that certain synthesized triazoloquinazolines effectively reduced heart rate and blood pressure in vivo using animal models. These compounds showed potential as adrenoblockers and cardiac stimulants, making them candidates for further development in managing hypertension .
Anticancer Activity
The quinazoline framework is well-known for its anticancer properties. Compounds similar to C718-2083 have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, related triazoloquinazolines have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating effective inhibition of cell growth . The mechanism often involves the induction of apoptosis in cancer cells, suggesting a pathway for therapeutic intervention.
Antimicrobial Properties
Compounds within the triazoloquinazoline family have also been assessed for their antimicrobial activities. Studies have reported that these compounds exhibit antibacterial and antifungal effects, contributing to their potential as broad-spectrum antimicrobial agents . The presence of nitrogen heterocycles in the structure is believed to play a crucial role in enhancing these biological activities.
The biological activity of C718-2083 can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival pathways.
- Modulation of Ion Channels : Some derivatives affect ion channel activity, influencing cardiovascular responses.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical mechanism for its anticancer effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
